7-Methoxyneochamaeiasmine A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

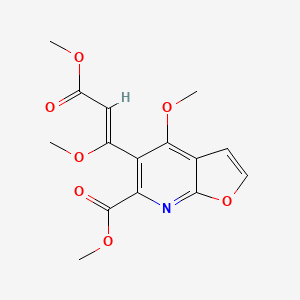

7-Methoxyneochamaeiasmine A is a natural product found in Stellera chamaejasme with data available.

Scientific Research Applications

Aldose Reductase Inhibiting Activity

7-Methoxyneochamaeiasmine A, as one of the biflavonoids extracted from Stellera chamaejasme. L, has demonstrated aldose reductase inhibiting activity. This property is significant in the context of diabetic complications like neuropathy, cataract formation, nephropathy, and retinopathy (Feng et al., 2005).

Neuroprotective and Anticancer Effects

This compound has been implicated in neuroprotective effects and anticancer activity. A study involving Clausena harmandiana revealed that this compound provided protection against hydrogen peroxide-induced neuronal cell death and induced apoptosis in various cancer cell lines. It inhibited metastasis in vitro and in vivo and affected various proteins involved in apoptosis and cell survival (Boonyarat et al., 2022).

Anticancer Action in Retinoblastoma

The molecule has shown promising results in the treatment of retinoblastoma, a type of eye cancer. In studies, it suppressed the viability of Y-79 retinoblastoma cells, induced apoptosis, and led to S-phase cell cycle arrest. Its influence on the expression levels of proteins associated with the Wnt/β-catenin signaling pathway was also noted (Chen et al., 2020).

Isolation and Structural Analysis

This compound was isolated from Stellera chamaejasme L. Its structure and properties were determined through various spectral analyses, contributing to the understanding of its chemical characteristics and potential applications (Feng, Pei, & Hua, 2002).

Mechanism of Action

Target of Action

It is known that this compound is a secondary metabolite of stellera chamaejasme linn , which suggests that it may interact with biological targets in a similar manner to other metabolites of this plant.

Action Environment

It is known that this compound is found in the roots of stellera chamaejasme linn , suggesting that its action may be influenced by the plant’s natural environment.

Biochemical Analysis

Biochemical Properties

7-Methoxyneochamaeiasmine A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interactions with proteins and enzymes are primarily through binding interactions, which can lead to enzyme inhibition or activation depending on the context .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways that are crucial for cell proliferation and apoptosis. Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities. At high doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity. It is important to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing its toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For example, the compound can affect the activity of enzymes involved in the biosynthesis of secondary metabolites. These interactions can lead to changes in metabolic flux and metabolite levels, which can have significant implications for cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cellular membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biological activity and overall effectiveness .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The compound’s subcellular localization can affect its activity and function, as it may interact with different biomolecules depending on its location within the cell .

Properties

IUPAC Name |

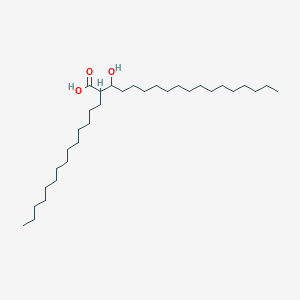

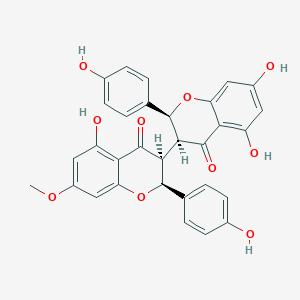

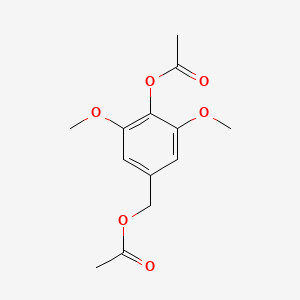

(2S,3S)-5,7-dihydroxy-3-[(2S,3S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24O10/c1-39-19-12-21(36)25-23(13-19)41-31(15-4-8-17(33)9-5-15)27(29(25)38)26-28(37)24-20(35)10-18(34)11-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3/t26-,27-,30-,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXONQUVLAQIZDG-GERHYJQASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(C(C2=O)C3C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2C(=C1)O[C@@H]([C@@H](C2=O)[C@H]3[C@H](OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of studying allelochemicals in Stellera chamaejasme L.?

A1: Stellera chamaejasme L. is known for its invasive nature, and understanding the allelochemicals it produces can provide insights into its ecological impact. [, ] These compounds might play a role in inhibiting the growth of other plant species in its vicinity, giving Stellera chamaejasme L. a competitive advantage. [, ] This knowledge can be valuable for developing strategies to control its spread and manage its impact on native plant communities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

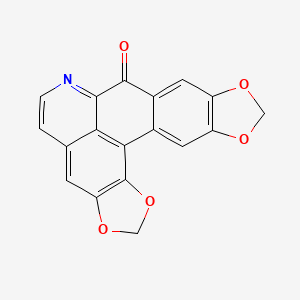

![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B1254142.png)

![3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid](/img/structure/B1254150.png)